Receptor Selectivity: Preferential Agonism of PPARβ/δ versus PPARγ
This compound, and its closely related analog 15-HETE, exhibits preferential agonistic activity for the PPARβ/δ isoform over PPARα and PPARγ. This is in stark contrast to other hydroxy fatty acids like 13-HODE, which are known activators of PPARγ . In competitive ligand binding assays, 15-HETE demonstrated a significantly stronger interaction with PPARβ/δ, triggering coactivator peptide recruitment and transcriptional activation of the PPAR target gene Angptl4 in a PPARβ/δ-dependent manner . While the precise EC50 for Avenoleic acid at PPARβ/δ is not defined in this primary source, its classification as a preferential PPARβ/δ agonist is a key differentiator from the more PPARγ-centric activity of 13-HODE.
| Evidence Dimension | Receptor Activation Profile |
|---|---|
| Target Compound Data | Preferential PPARβ/δ agonist |
| Comparator Or Baseline | 13-HODE (PPARγ agonist) |
| Quantified Difference | Qualitative difference in primary receptor target |
| Conditions | In vitro ligand binding and cell-based transcriptional assays |
Why This Matters
This determines the specific signaling pathway activated in an experiment, making Avenoleic acid the appropriate choice for studying PPARβ/δ-mediated biology, unlike 13-HODE.
- [1] Naruhn S, Meissner W, Adhikary T, et al. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist. Mol Pharmacol. 2010;77(2):171-84. doi: 10.1124/mol.109.060541. View Source
